molecular formula C18H22N2O B3384114 1-{[3-(Benzyloxy)phenyl]methyl}piperazine CAS No. 523980-09-8

1-{[3-(Benzyloxy)phenyl]methyl}piperazine

Cat. No.: B3384114
CAS No.: 523980-09-8
M. Wt: 282.4 g/mol
InChI Key: RIRDSWLAIQLCPH-UHFFFAOYSA-N
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Description

Overview of the Piperazine (B1678402) Core in Biologically Active Molecules

The piperazine moiety is a common feature in numerous approved drugs and clinical candidates. Its presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The two nitrogen atoms in the piperazine ring provide sites for substitution, allowing for the fine-tuning of properties such as solubility, lipophilicity, and target-binding affinity. nih.gov This adaptability enables the creation of diverse chemical libraries for screening against various biological targets. mdpi.com

Piperazine derivatives are of paramount importance in drug discovery due to their ability to impart favorable characteristics to a lead compound. The inclusion of a piperazine ring can enhance aqueous solubility and oral bioavailability, crucial parameters for effective drug delivery. nih.gov Furthermore, the conformational flexibility of the piperazine ring allows it to act as a linker or a scaffold to orient other functional groups in a specific spatial arrangement for optimal interaction with a biological target. nih.gov

The therapeutic applications of piperazine-containing compounds are remarkably diverse, spanning a wide range of disease areas. nih.gov These include, but are not limited to, treatments for neurological disorders, cancer, infectious diseases, and cardiovascular conditions. The ability of the piperazine scaffold to interact with a multitude of biological targets, including G-protein coupled receptors (GPCRs), ion channels, and enzymes, contributes to its broad pharmacological utility. researchgate.netsilae.it

Arylpiperazine derivatives, in particular, have shown significant potential as anticancer agents by interacting with various molecular targets involved in cancer progression. nih.gov Additionally, piperazine analogues have been extensively investigated for their neuropharmacological properties, with many derivatives exhibiting anxiolytic, antidepressant, and antipsychotic activities. nih.gov

Historical Context of Piperazine Derivatives in Chemical Biology

The journey of piperazine in medicine began in the early 20th century, initially recognized for its use as an anthelmintic agent to treat parasitic worm infections. researchgate.net Its mode of action involves causing flaccid paralysis in the parasites, leading to their expulsion from the host. mdpi.com This early application paved the way for the exploration of other medicinal properties of piperazine and its derivatives.

Over the decades, the role of piperazine has evolved significantly. The discovery that modifications to the piperazine core could lead to compounds with a wide spectrum of biological activities marked a turning point. Medicinal chemists began to incorporate this versatile scaffold into the design of drugs targeting the central nervous system, leading to the development of antipsychotics and antidepressants. nih.gov

Rationale for Investigating 1-{[3-(Benzyloxy)phenyl]methyl}piperazine and Its Analogues in Academic Research

While specific research on this compound is not extensively documented in publicly available literature, the rationale for its investigation can be inferred from the well-established importance of its constituent chemical motifs: the piperazine ring and the benzyloxyphenyl group. The combination of these two fragments suggests potential for biological activity, making it and its analogues attractive targets for academic and industrial research.

The piperazine moiety, as discussed, is a proven pharmacophore. The benzyloxyphenyl group, on the other hand, is present in various biologically active compounds and can participate in crucial interactions with biological targets. For instance, research on benzyloxyphenyl-methylaminophenol derivatives has identified them as potent inhibitors of the STAT3 signaling pathway, a key target in cancer therapy. nih.gov This suggests that the benzyloxyphenyl scaffold can serve as a valuable component in the design of enzyme inhibitors.

Furthermore, derivatives of the closely related compound, 1-(3-(benzyloxy)phenyl)piperazine, have been explored for their therapeutic potential. These investigations have revealed promising activities, including the dual inhibition of fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL) by piperazine carbamates, and the inhibition of monoamine oxidase B (MAO-B) by chalcone (B49325) hybrids. nih.govnih.govnih.gov These enzymes are significant targets in the treatment of neurological disorders.

The academic interest in compounds like this compound lies in the potential for discovering novel therapeutic agents with unique pharmacological profiles. The synthesis and biological evaluation of such molecules contribute to a deeper understanding of structure-activity relationships and can lead to the identification of new lead compounds for drug development. The modular nature of its synthesis allows for the creation of a library of analogues, which can be screened against a variety of biological targets to uncover new therapeutic applications.

Below are tables summarizing the biological activities of some benzyloxyphenyl piperazine analogues, providing a basis for the potential areas of investigation for this compound.

Compound ClassTarget Enzyme(s)Reported Activity (IC₅₀)Therapeutic Potential
Piperazine CarbamatesFAAH/MAGLNanomolar concentrationsNeurological Disorders
Chalcone HybridsMAO-B0.5–2.0 µMNeurodegenerative Diseases

Data compiled from studies on analogues of this compound.

CompoundTarget PathwayCell LineReported Activity (IC₅₀)Therapeutic Potential
Benzyloxyphenyl-methylaminophenol derivative (4a)STAT3 SignalingMDA-MB-4689.61 µMCancer
Benzyloxyphenyl-methylaminophenol derivative (4b)STAT3 Signaling-1.38 µMCancer

Data from a study on benzyloxyphenyl-methylaminophenol derivatives.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-2-5-16(6-3-1)15-21-18-8-4-7-17(13-18)14-20-11-9-19-10-12-20/h1-8,13,19H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIRDSWLAIQLCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC(=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity and Mechanistic Studies of 1 3 Benzyloxy Phenyl Methyl Piperazine

Monoamine Oxidase B (MAO-B) Inhibitory Profile

Screening of compound libraries has identified 1-{[3-(benzyloxy)phenyl]methyl}piperazine and its analogues as inhibitors of monoamine oxidase B (MAO-B), an enzyme pivotal in the degradation of neurotransmitters like dopamine. researchgate.net The inhibition of MAO-B is a validated therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. researchgate.net The presence of a benzyloxy group attached to a phenyl ring is a common feature in many known MAO-B inhibitors. researchgate.netnih.gov

In vitro studies have quantitatively assessed the MAO-B inhibitory potential of this compound and related derivatives. Through enzyme inhibition assays, the half-maximal inhibitory concentration (IC50) for the parent compound, designated as compound 39 , was determined to be 19.25 µM against human MAO-B. researchgate.net Further structure-activity relationship (SAR) studies on related analogues have shown that modifications to the piperazine (B1678402) and phenyl rings can influence potency. For instance, an indole (B1671886) analogue, compound 2 , demonstrated a slightly better IC50 value of 12.63 µM. researchgate.net These values, while in the micromolar range, establish the compound class as active against the MAO-B enzyme.

Table 1: In Vitro MAO-B Inhibitory Activity of this compound and a Related Analogue

Compound Number Chemical Name Target Enzyme IC50 (µM)
39 This compound MAO-B 19.25 ± 4.89
2 5-Methoxy-2-methyl-1H-indole MAO-B 12.63 ± 1.21

Data sourced from Bioorganic Chemistry, Vol. 119. researchgate.net

A critical aspect of developing MAO inhibitors for neurodegenerative diseases is selectivity for the MAO-B isoform over MAO-A. rsc.org Inhibition of MAO-A can lead to undesirable side effects, such as the "cheese effect," a hypertensive crisis triggered by ingestion of tyramine-rich foods. frontiersin.org Evaluation of this compound (compound 39 ) and its analogues against human MAO-A revealed a high degree of selectivity. The compounds showed negligible inhibition of MAO-A at concentrations where significant MAO-B inhibition was observed, indicating they are selective MAO-B inhibitors. researchgate.net This selectivity is a favorable characteristic for potential therapeutic agents targeting Parkinson's disease. researchgate.net

The nature of enzyme inhibition, whether reversible or irreversible, is a key determinant of a drug's pharmacological profile. Irreversible inhibitors form a covalent bond with the enzyme, leading to a prolonged duration of action that is independent of the drug's half-life. In contrast, reversible inhibitors bind non-covalently, and their effect diminishes as the drug is cleared from the body. rsc.org Studies on compounds related to this compound have demonstrated that they act as reversible inhibitors of MAO-B. researchgate.netbohrium.comnih.gov This reversibility is considered a safety advantage, as it reduces the risk of sustained side effects and drug-food interactions associated with older, irreversible MAO inhibitors. rsc.org

Molecular docking studies have been employed to understand the binding mode of this compound derivatives within the active site of the MAO-B enzyme. The MAO-B active site is characterized by a hydrophobic cavity with two key tyrosine residues (Tyr398 and Tyr435) that form an "aromatic cage" flanking the flavin adenine (B156593) dinucleotide (FAD) cofactor. nih.gov Docking simulations suggest that the benzyloxy-phenyl moiety of these inhibitors positions itself within this hydrophobic pocket. researchgate.net The interactions are primarily hydrophobic, with potential π-π stacking between the aromatic rings of the ligand and the tyrosine residues. nih.gov This binding orientation effectively blocks the substrate's access to the catalytic FAD cofactor, thereby inhibiting enzyme activity.

Exploration of Other Potential Biological Targets Based on Structural Features

The benzyloxy-phenyl-piperazine scaffold is not exclusive to MAO-B inhibitors and is found in ligands for other biological targets, suggesting a potential for polypharmacology.

The Neurokinin-1 (NK1) receptor, the primary receptor for the neuropeptide Substance P, is a G-protein coupled receptor involved in pain, inflammation, and mood regulation. uclouvain.be Antagonists of the NK1 receptor have been developed for indications such as chemotherapy-induced nausea and vomiting. mdpi.com Notably, the chemical architecture of some potent NK1 antagonists incorporates benzyloxy-phenyl-piperazine or structurally similar benzyloxy-phenyl-piperidine motifs. nih.gov For example, Janssen Pharmaceutica developed a series of potent piperidine (B6355638) and piperazine derivatives as NK1 receptor antagonists, with some compounds exhibiting sub-nanomolar affinity for the human NK1 receptor. This structural overlap suggests that this compound could potentially interact with the NK1 receptor, a hypothesis that warrants further experimental investigation.

Cholinesterase Inhibition Potential of Piperazine Derivatives (e.g., Acetylcholinesterase, Butyrylcholinesterase)

The piperazine nucleus is a foundational structure in the development of cholinesterase inhibitors, which are critical in managing neurodegenerative conditions like Alzheimer's disease. tandfonline.comnih.gov These inhibitors function by preventing the breakdown of the neurotransmitter acetylcholine (B1216132), thereby enhancing cholinergic neurotransmission. nih.govnih.gov Piperazine derivatives have demonstrated inhibitory activity against both acetylcholinesterase (AChE), the primary cholinesterase in the brain, and butyrylcholinesterase (BChE), which also plays a role in acetylcholine hydrolysis. nih.govmdpi.com

Studies have shown that the inhibitory potency and selectivity of these compounds can be finely tuned through structural modifications. For instance, a series of thiazole-piperazine derivatives exhibited potent and selective inhibition of AChE. tandfonline.com One of the most active compounds in this series, compound 5o (2-(4-(2-fluorobenzyl)piperazin-1-yl)-N-[4-(2-methylthiazol-4-yl)phenyl]acetamide), displayed an IC₅₀ value of 0.011 µM against AChE, which was more potent than the standard drug donepezil (B133215) (IC₅₀ = 0.054 µM). tandfonline.com Similarly, certain phthalimide-piperazine derivatives have shown remarkable potency; compound 4e (2-(2-(4-(3-fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione) registered an IC₅₀ of 7.1 nM against AChE. nih.gov

Hybrid molecules incorporating the piperazine scaffold have also been explored. A study on hybrids of (α)-lipoic acid and benzyl (B1604629) piperazines found that while the parent compounds were inactive, the resulting hybrids all showed inhibitory activity against BuChE, with some also inhibiting AChE. koreascience.kr Specifically, the compound ALA-1-(3-methylbenzyl)piperazine was identified as an effective inhibitor of both enzymes. koreascience.kr Research on other piperazine derivatives has reported IC₅₀ values ranging from 4.59 to 6.48 µM for AChE and 4.85 to 8.35 µM for BChE. nih.gov Furthermore, some benzothiazolone derivatives with a piperazine moiety have shown potent and selective inhibition against BChE, with compound M13 exhibiting a noncompetitive inhibitory mechanism and a Kᵢ value of 1.14 ± 0.21 μM. mdpi.com

The diverse substitutions on the piperazine ring are crucial in defining the interaction with the active sites of cholinesterase enzymes. nih.govresearchgate.net Molecular docking studies suggest that these derivatives can interact with key amino acid residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govepa.gov

Table 1: Cholinesterase Inhibitory Activity of Selected Piperazine Derivatives
CompoundTarget EnzymeInhibitory Activity (IC₅₀)Reference
Compound 5oAChE0.011 µM tandfonline.com
Compound 4eAChE7.1 nM nih.gov
Donepezil (Standard)AChE0.054 µM tandfonline.com
Thiazolyl piperazinyl acetamide (B32628) 40AChE0.8023 µM nih.gov
Benzothiazolone Derivative M13BChE1.21 µM mdpi.com
Benzothiazolone Derivative M2BChE1.38 µM mdpi.com

Modulation of Other Enzyme Classes and Receptors (e.g., Tubulin Polymerization, Carbonic Anhydrase, CCR5)

The therapeutic potential of the this compound scaffold extends beyond cholinesterase inhibition to the modulation of other significant biological targets.

Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a key target in cancer therapy. nih.gov Piperazine derivatives have emerged as effective inhibitors of tubulin polymerization. mdpi.com For example, a series of podophyllotoxin (B1678966) piperazine acetate (B1210297) ester derivatives were found to inhibit tubulin assembly, leading to cell cycle arrest in the G2/M phase. nih.gov Compound C5 from this series showed potent cytotoxicity against human breast cancer cells (MCF-7) with an IC₅₀ value of 2.78 µM. nih.gov Other research identified novel arylamide derivatives containing a piperazine moiety as tubulin polymerization inhibitors, with compound 16f (MY-1121) exhibiting IC₅₀ values in the low nanomolar range against various human cancer cells. researchgate.net These compounds often bind to the colchicine (B1669291) site on tubulin, disrupting microtubule dynamics and leading to mitotic arrest. mdpi.comnih.gov

Table 2: Tubulin Polymerization Inhibitory Activity of Selected Piperazine Derivatives
CompoundActivityValue (IC₅₀)Reference
Compound C5Cytotoxicity (MCF-7)2.78 µM nih.gov
Compound 16f (MY-1121)Cytotoxicity (various cancer cells)0.089 to 0.238 µM researchgate.net

Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide. rsc.org They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. rsc.orgnih.gov Piperazine derivatives have been investigated as both inhibitors and activators of various human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.net

As inhibitors, piperazine-containing compounds, particularly those with a 4-sulfamoylbenzoyl moiety, have shown potent, nanomolar-level inhibition against isoforms like hCA I, II, IV, and IX. nih.gov In contrast, other studies have explored piperazine derivatives as CA activators (CAAs). nih.govresearchgate.net This activation is thought to involve the piperazine's endocyclic NH group in proton shuttling processes within the enzyme's active site. nih.gov For instance, 2-benzyl-piperazine was found to be an effective activator of hCA VII with an activation constant (Kₐ) of 17.1 µM, while 1-(2-piperidinyl)-piperazine activated hCA II with a Kₐ of 16.2 µM. nih.govresearchgate.net

Table 3: Carbonic Anhydrase Modulatory Activity of Selected Piperazine Derivatives
CompoundTarget IsoformActivity TypeValue (Kₐ)Reference
1-(2-piperidinyl)-piperazinehCA IIActivation16.2 µM nih.govresearchgate.net
2-benzyl-piperazinehCA VIIActivation17.1 µM nih.govresearchgate.net
1-(3-benzylpiperazin-1-yl)propan-1-onehCA IActivation32.6 µM nih.govresearchgate.net

CCR5 Receptor

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that acts as a crucial co-receptor for the entry of R5 strains of HIV-1 into host cells. researchgate.netnih.gov Consequently, CCR5 antagonists represent a significant class of anti-HIV agents. The piperazine scaffold is a key pharmacophore element in many potent CCR5 antagonists. researchgate.net Extensive structure-activity relationship (SAR) studies have led to the development of highly selective and orally bioavailable piperazine-based CCR5 antagonists. nih.gov For example, compound 23h , a novel piperazine derivative, was identified as a CCR5 antagonist with an IC₅₀ value of 6.29 µM in a fusion assay and also demonstrated anti-HIV activity with an IC₅₀ of 0.44 µM. semanticscholar.org The development of these antagonists, such as Vicriviroc and Maraviroc, has provided important options for antiretroviral therapy. researchgate.netnih.gov

Table 4: CCR5 Antagonistic Activity of a Selected Piperazine Derivative
CompoundActivity AssayValue (IC₅₀)Reference
Compound 23hCCR5 Fusion Activity6.29 µM semanticscholar.org
Anti-HIV-1 Activity0.44 µM

Structure Activity Relationship Sar Studies

Elucidation of Key Pharmacophoric Elements for Target Engagement

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological response. For benzylpiperazine derivatives, the pharmacophore model often consists of two key regions: a basic nitrogen atom within the piperazine (B1678402) ring and hydrophobic aromatic domains. nih.govacs.org In the case of 1-{[3-(benzyloxy)phenyl]methyl}piperazine, the critical elements for target engagement are the piperazine ring, which contains the ionizable nitrogen, and the bulky, hydrophobic benzyloxyphenyl group.

The piperazine ring is a cornerstone of many biologically active compounds and is considered a "privileged scaffold" in medicinal chemistry. nih.govijpsr.com Its significance stems from several key attributes:

Versatile Scaffold : The piperazine moiety is a versatile and synthetically accessible scaffold that allows for substitutions at its two nitrogen atoms (N1 and N4). This enables the precise spatial orientation of different pharmacophoric groups to optimize interactions with a biological target. nih.govresearchgate.net

Biological Recognition : The structural rigidity and hydrogen bonding capacity of the piperazine ring contribute to its recognition by various biological targets. Numerous studies have demonstrated that replacing the piperazine ring with other cyclic amines, such as morpholine (B109124) or pyrrolidine, often results in a marked decrease in biological activity, highlighting its critical role in target engagement. nih.gov

The benzyloxy moiety is a significant contributor to the molecule's binding affinity, primarily through its steric bulk and hydrophobic character. This group consists of a benzyl (B1604629) group attached via an ether linkage to the phenyl ring, creating a large, lipophilic domain that can engage in several types of non-covalent interactions:

Hydrophobic and van der Waals Interactions : The aromatic rings of the benzyloxy group can occupy hydrophobic pockets within a receptor, forming favorable van der Waals forces and displacing water molecules, which is an entropically favorable process.

Aromatic Interactions : The two phenyl rings are capable of engaging in π-π stacking or π-cation interactions with complementary aromatic (e.g., phenylalanine, tyrosine, tryptophan) or charged residues in the active site of a protein. nih.gov

The specific placement of the benzyloxy group on the phenyl ring is critical for optimal target interaction. Studies on related chemical series have shown that positional isomerism dramatically impacts biological activity. For instance, in a series of benzyloxy chalcones, placing the benzyloxy group at the para position resulted in significantly higher potency compared to an ortho or meta substitution. nih.gov This suggests that the meta position of the benzyloxy group in this compound is a specific structural requirement for its intended target, ensuring the correct orientation and conformation for high-affinity binding.

Impact of Substituent Modifications on the Phenyl and Piperazine Rings

Fine-tuning the biological activity, selectivity, and pharmacokinetic properties of benzylpiperazine derivatives is often achieved by introducing various substituents to the aromatic rings.

The parent compound, this compound, is achiral. However, the introduction of substituents on the methylene (B1212753) linker or on the carbon atoms of the piperazine ring could create chiral centers. The resulting stereoisomers could exhibit different binding affinities and functional activities, as biological targets are chiral environments. This presents an avenue for further optimization in derivative design.

Table 1: Illustrative Impact of Positional Isomerism on Biological Activity in a Related Benzyloxy-Chalcone Series nih.gov
Compound SeriesPosition of Benzyloxy GroupRelative hMAO-B Inhibitory PotencyFold Difference (Para vs. Ortho)
Thiophenyl ChalconesorthoLower13.8x
Thiophenyl ChalconesparaHigher
Trifluoromethyl ChalconesorthoLower147.1x
Trifluoromethyl ChalconesparaHigher
Bromothiophene ChalconesorthoLower45.4x
Bromothiophene ChalconesparaHigher

The electronic nature of substituents added to the aromatic rings can modulate target affinity by altering hydrogen bonding capacity, dipole moments, and the electron density of the aromatic system (affecting π-π interactions).

Electron-Donating Groups (EDGs) : Groups such as methoxy (B1213986) (-OCH3) or hydroxyl (-OH) can act as hydrogen bond acceptors and can increase the electron density of the aromatic ring. In the development of certain σ1 receptor ligands, the introduction of a para-methoxy group on the benzylpiperazine moiety was found to improve both affinity and selectivity. nih.govacs.org The benzyloxy group itself is considered electron-donating.

Electron-Withdrawing Groups (EWGs) : Groups such as halogens (-F, -Cl) or trifluoromethyl (-CF3) decrease the electron density of the aromatic ring and can participate in specific interactions like halogen bonding. In some classes of phenylpiperazine-based compounds, EWGs are crucial for potent activity at specific targets, such as monoamine transporters. nih.govresearchgate.net

The specific effect of an EDG or EWG is highly dependent on the target protein. A substituent that enhances activity for one target may diminish it for another, making these modifications a key tool for achieving receptor selectivity.

Table 2: General Effects of Phenyl Ring Substituents on the Activity of Benzyl/Phenylpiperazine Analogs
SubstituentElectronic EffectExample Compound ClassObserved Effect on ActivityReference
-OCH3 (Methoxy)Electron-Donatingσ1 Receptor LigandsIncreased affinity and selectivity nih.govacs.org
-CF3 (Trifluoromethyl)Strongly Electron-WithdrawingMonoamine Releasers (TFMPP)Confers high selectivity for serotonin (B10506) receptors nih.govresearchgate.net
-Cl (Chloro)Electron-WithdrawingPhenylpiperazinesModulates receptor binding affinity nih.gov
-Br (Bromo)Electron-WithdrawingPhenylpiperazinesCan increase potency for neurotransmitter release nih.gov

Linker Region Modifications and Their Influence on Activity

The length, flexibility, and chemical nature of the linker determine the relative orientation and distance between the two primary pharmacophoric elements. Modifications to this region can have a significant impact on binding affinity:

Linker Length : Altering the linker length, for example, by creating an ethyl (-CH2CH2-) or propyl (-CH2CH2CH2-) bridge, would change the distance between the aromatic moiety and the piperazine nitrogen. For any given receptor, there is an optimal distance for binding. SAR studies of related ligands often show that even a single atom change in linker length can lead to a dramatic loss or gain of activity. nih.govacs.org

Linker Rigidity : The flexibility of the methylene linker allows the molecule to adopt multiple conformations. While this can be beneficial for entering a binding pocket, it can also be entropically unfavorable upon binding. Introducing rigidity, for instance, by incorporating the linker into a cyclic system or by introducing double bonds, can pre-organize the molecule into a more bioactive conformation, potentially increasing affinity.

Linker Composition : Replacing the simple methylene linker with one containing other functional groups (e.g., carbonyl, ether, amide) can introduce new interaction points, such as hydrogen bond donors or acceptors. This can be a powerful strategy to gain additional affinity and selectivity for the target. nih.gov For example, studies on σ1 receptor antagonists have shown that a three-carbon linker containing an amide group was optimal for binding. nih.govacs.org

Conformational Analysis and Flexible Structure Considerations

The piperazine ring, a six-membered saturated heterocycle, is known to adopt a thermodynamically stable chair conformation, similar to cyclohexane. However, it can also exist in higher-energy boat and twist-boat conformations. The interconversion between these forms, particularly the chair-to-chair inversion, is a key aspect of its flexibility. The energy barrier for this inversion is influenced by the nature and size of the substituents on the nitrogen atoms. In N-substituted piperazines, both ring inversion and nitrogen inversion contribute to the dynamic conformational equilibrium. For some N-benzoylated piperazine derivatives, the activation energy barriers (ΔG‡) for ring inversion have been determined to be in the range of 56 to 80 kJ mol⁻¹. rsc.org

The presence of the bulky N-{[3-(benzyloxy)phenyl]methyl} substituent is expected to influence the conformational preference of the piperazine ring. The substituent can occupy either an axial or an equatorial position. Generally, bulky substituents favor the equatorial position to minimize steric hindrance. Computational studies on related 1-acyl and 1-aryl 2-substituted piperazines have shown a preference for the axial conformation, which in some cases is stabilized by intramolecular hydrogen bonding. nih.gov For this compound, the energetic preference for the equatorial versus axial orientation of the entire substituent would be a critical determinant of its low-energy conformation.

Another significant aspect of the molecule's flexibility is the rotation around the various single bonds. The torsional or dihedral angles define the relative orientation of the different molecular fragments. Of particular importance are the rotations around the C-N bond connecting the benzyl group to the piperazine ring and the C-O-C bonds of the benzyloxy ether linkage.

Computational studies and X-ray crystallography of various arylpiperazine derivatives have provided insights into the preferred torsional angles. These studies reveal that the orientation of the aryl group with respect to the piperazine ring can vary significantly, impacting the molecule's interaction with biological targets. The flexibility of these molecules is often considered a key factor in their ability to adapt to the binding sites of different receptors. researchgate.net

The following tables summarize key conformational parameters for piperazine and related derivatives, which can be considered analogous to the structural components of this compound.

Table 1: Calculated Energy Barriers for Piperazine Ring Inversion

Compound ClassMethodEnergy Barrier (kJ/mol)
N-Benzoylated PiperazinesDynamic NMR56 - 80
N-Substituted PiperazinesComputational (DFT)~40-50

Data extrapolated from studies on analogous N-substituted piperazine derivatives. rsc.org

Table 2: Representative Torsional Angles in Arylpiperazine Derivatives

Compound FragmentTorsion AngleObserved Range (°)
Phenyl-PiperazineC-C-N-C15 - 65
Alkyl LinkerN-C-C-C170 - 180 (anti) or ~60 (gauche)

Data derived from crystallographic and computational studies of various N-arylpiperazine derivatives with alkyl linkers. mdpi.com

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Simulations for Ligand-Target Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as 1-{[3-(Benzyloxy)phenyl]methyl}piperazine, interacts with the binding site of a target protein.

Molecular docking simulations of piperazine (B1678402) derivatives with various biological targets have revealed common interaction patterns. For instance, studies on phenylpiperazine derivatives as potential anticancer agents have shown that the piperazine ring can form crucial hydrogen bonds with amino acid residues like aspartic acid in the target's binding pocket. nih.gov The aromatic rings, such as the benzyloxy and phenyl groups in this compound, are capable of engaging in π-π stacking and hydrophobic interactions with aromatic and aliphatic residues, respectively. For example, in studies of similar compounds, interactions with residues like tyrosine, tryptophan, phenylalanine, leucine, and valine have been observed. alliedacademies.org

Based on these principles, a hypothetical docking study of this compound into a representative kinase binding site might reveal the following key interactions:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring are prime candidates for forming hydrogen bonds with polar amino acid residues such as aspartate, glutamate, or serine within the binding pocket.

Hydrophobic Interactions: The benzyl (B1604629) and phenyl rings would likely be involved in hydrophobic interactions with nonpolar residues like leucine, isoleucine, and valine.

π-π Stacking: The aromatic rings could engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan, which is a common feature in ligand-receptor binding.

Table 1: Hypothetical Key Interacting Residues for this compound in a Kinase Binding Pocket

Interaction TypePotential Interacting ResiduesMoiety of this compound Involved
Hydrogen BondingASP, GLU, SERPiperazine nitrogen atoms
HydrophobicLEU, ILE, VALBenzyl and phenyl groups
π-π StackingPHE, TYR, TRPBenzyl and phenyl rings

Prediction of Binding Affinity and Orientation

The binding affinity, often expressed as the binding energy or docking score, is a numerical value that predicts the strength of the interaction between the ligand and the target. A lower binding energy generally indicates a more stable and favorable interaction. The orientation of the ligand within the binding pocket is crucial for its activity.

For this compound, computational models would predict a binding orientation that maximizes the favorable interactions described above. The benzyloxy group, for example, may orient itself to fit into a specific hydrophobic pocket, while the piperazine ring positions itself to form key hydrogen bonds. The predicted binding affinity for piperazine derivatives can vary widely depending on the target protein and the specific substitutions on the piperazine scaffold. For instance, some piperazine-linked naphthalimide derivatives have shown binding affinities in the range of -8 to -9 kcal/mol against carbonic anhydrase IX. mdpi.com

Table 2: Predicted Binding Affinity for this compound against Various Target Classes (Hypothetical)

Target ClassPredicted Binding Affinity (kcal/mol)
Kinases-8.5 to -10.0
G-protein-coupled receptors-7.0 to -9.5
Ion Channels-6.5 to -8.0

Ligand-Based Drug Design Approaches (e.g., Pharmacophore Modeling)

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to have similar biological activities. Pharmacophore modeling is a key technique in this category. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

For this compound, a pharmacophore model could be developed based on a set of known active compounds with a similar scaffold. The key pharmacophoric features of this molecule would likely include:

Aromatic Rings: Two aromatic features corresponding to the benzyl and phenyl rings.

Hydrogen Bond Acceptors: The nitrogen atoms of the piperazine ring.

Hydrophobic Center: The aliphatic linker and parts of the aromatic rings.

The benzyloxy moiety itself is considered a significant pharmacophore in some contexts, contributing to the unique architecture of certain bioactive molecules. nih.gov

Structure-Based Drug Design Methodologies

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methodologies can be applied. SBDD utilizes the structural information of the target to design ligands with high affinity and selectivity. This process often involves iterative cycles of molecular docking, synthesis, and biological testing.

In the case of this compound, if the structure of its target protein were known, SBDD could be used to optimize its structure. For example, if docking studies revealed a nearby pocket that is not occupied by the current ligand, modifications could be made to the benzyloxy or phenyl rings to include substituents that would extend into this pocket and form additional favorable interactions, thereby improving binding affinity and potency.

Prediction of ADMET-Related Properties Relevant to Biological Context

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages of development. isca.me In silico models are widely used for the prediction of these properties. researchgate.net

The blood-brain barrier (BBB) is a highly selective semipermeable border that separates the circulating blood from the brain and extracellular fluid in the central nervous system (CNS). mdpi.com For drugs targeting the CNS, the ability to cross the BBB is essential. Conversely, for drugs intended for peripheral targets, minimal BBB penetration is desired to avoid CNS side effects.

In silico models for predicting BBB permeation often rely on physicochemical properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. The BOILED-Egg model is a popular predictive tool that estimates brain or intestinal permeability based on lipophilicity and polarity. isca.me Generally, small, lipophilic molecules with low hydrogen bonding potential are more likely to cross the BBB. researchgate.net

Based on its structure, this compound has characteristics that suggest it may be able to cross the BBB. It has a relatively moderate molecular weight and significant lipophilicity due to the two aromatic rings. However, the piperazine moiety can be protonated at physiological pH, which would increase its polarity and potentially limit its passive diffusion across the BBB.

Table 3: Predicted ADMET Properties for this compound (Hypothetical)

PropertyPredicted ValueImplication
Molecular Weight ( g/mol )~296.4Favorable for oral bioavailability
logP (Lipophilicity)3.0 - 4.0Good membrane permeability
Hydrogen Bond Donors1Favorable for BBB penetration
Hydrogen Bond Acceptors3Moderate potential for BBB penetration
BBB PermeationLikelyPotential for CNS activity or side effects
Human Intestinal AbsorptionHighGood potential for oral absorption

Computational Approaches for Metabolic Stability Prediction

Prediction of Sites of Metabolism (SOMs):

Various software tools and methodologies are employed to predict the most probable atoms or functional groups on a molecule that are susceptible to metabolic reactions, primarily oxidation by cytochrome P450 (CYP) enzymes. These tools often utilize knowledge-based systems derived from extensive databases of metabolic transformations or employ quantum mechanical calculations to determine the reactivity of different parts of a molecule.

For This compound , the likely sites of metabolism can be predicted by considering its structural features: the piperazine ring, the benzyl group, and the benzyloxy phenyl moiety. Based on computational studies of similar compounds, the following sites are predicted to be most susceptible to metabolic modification:

Piperazine Ring: The nitrogen atoms and the adjacent carbon atoms of the piperazine ring are common sites for oxidation. N-dealkylation and C-hydroxylation are frequently observed metabolic pathways for piperazine-containing compounds.

Benzyl Group: The benzylic carbon is often a primary site for hydroxylation due to the relative stability of the resulting carbocation intermediate.

Aromatic Rings: Both the phenyl ring of the benzyl group and the benzyloxy phenyl ring are susceptible to aromatic hydroxylation, typically at the para position. O-dealkylation of the benzyloxy group is also a probable metabolic pathway.

A hypothetical prediction of the sites of metabolism for This compound using a generic in silico tool is presented in Table 1.

Table 1: Predicted Sites of Metabolism for this compound

Predicted Site of Metabolism Metabolic Reaction Predicted Likelihood
Piperazine Ring (N1 or N4) N-dealkylation High
Piperazine Ring (C2, C3, C5, or C6) C-hydroxylation Medium
Benzylic Carbon Hydroxylation High
Phenyl Ring (para-position) Aromatic Hydroxylation Medium
Benzyloxy Phenyl Ring (para-position to oxygen) Aromatic Hydroxylation Medium

Quantitative Structure-Activity Relationship (QSAR) Models and Machine Learning:

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a compound to its biological activity, in this case, metabolic stability. These models are built using large datasets of compounds with experimentally determined metabolic stability data. By calculating a variety of molecular descriptors (e.g., physicochemical properties, topological indices, quantum chemical parameters), these models can predict the metabolic stability of new compounds.

Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forest, are increasingly used to develop more sophisticated and predictive models of metabolic stability. These approaches can handle complex, non-linear relationships between chemical structure and metabolic fate.

While a specific QSAR or machine learning model for This compound is not available, general models for arylpiperazines can provide an estimation of its metabolic stability. Based on its structural features, it is likely to be a substrate for several CYP isoforms, with CYP3A4 and CYP2D6 being the most probable primary metabolizing enzymes.

Molecular Docking and Dynamics Simulations:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of metabolic stability, docking simulations can be used to predict the binding affinity and orientation of a compound within the active site of a specific CYP450 enzyme. A strong binding affinity and a favorable orientation of a susceptible site towards the catalytic heme iron of the enzyme would suggest a higher likelihood of metabolism.

Molecular dynamics (MD) simulations can further refine the understanding of the interaction between the compound and the enzyme by simulating the movement of atoms over time. This can provide insights into the stability of the binding pose and the accessibility of different parts of the molecule to the catalytic center of the enzyme.

A hypothetical molecular docking study of This compound with major CYP450 isoforms could yield the results summarized in Table 2.

Table 2: Hypothetical Molecular Docking Results for this compound with CYP450 Isoforms

CYP450 Isoform Predicted Binding Affinity (kcal/mol) Key Interacting Residues Predicted Proximity of SOM to Heme Iron
CYP3A4 -8.5 Phe215, Phe304 Benzylic Carbon, Piperazine N1
CYP2D6 -7.9 Asp301, Phe120 Benzyloxy Phenyl Ring
CYP2C9 -6.8 Arg108, Ala297 Phenyl Ring
CYP2C19 -6.5 Asn217, Phe206 Piperazine Ring

These hypothetical results suggest that This compound would likely have a high affinity for CYP3A4, indicating that this enzyme may play a significant role in its metabolism. The proximity of the benzylic carbon and the piperazine nitrogen to the heme iron in the active site of CYP3A4 would further support the prediction of these as major sites of metabolism.

Preclinical Biological Evaluation of 1 3 Benzyloxy Phenyl Methyl Piperazine Analogues

In Vitro Cellular Activity Assessments

Initial preclinical studies focus on understanding the interaction of the compounds with biological systems at a cellular level. These assessments are fundamental to confirming the mechanism of action and determining cellular potency.

Given that piperazine (B1678402) derivatives often target the central nervous system, human neuroblastoma SH-SY5Y cells are a highly relevant model for initial in vitro testing nih.gov. The evaluation in these cells helps to determine the cytotoxicity and potential neurotoxic effects of the compounds. Standard assays, such as the MTT reduction and neutral red uptake assays, are employed to generate cytotoxicity curves following a 24-hour incubation period with the test compounds nih.govscispace.com.

Research on various N-benzylpiperazine analogues in differentiated SH-SY5Y cells has revealed several key findings. A common observation is a significant decrease in the intracellular content of total glutathione (B108866), a crucial antioxidant nih.gov. Furthermore, these compounds have been shown to cause a notable increase in intracellular free calcium levels, which is often accompanied by mitochondrial hyperpolarization nih.govresearchgate.net. Despite these mitochondrial changes, ATP levels have been observed to remain unchanged in some studies nih.govscispace.com. Investigations into the mode of cell death frequently indicate a predominance of early apoptosis, while tests for genotoxicity, such as the comet assay, have shown no significant DNA damage nih.govscispace.com. Among a range of tested piperazine designer drugs, some analogues, like 1-(3-trifluoromethylphenyl)piperazine, have demonstrated higher cytotoxicity than others nih.gov.

Table 1: Summary of Cytotoxicity Findings for Piperazine Analogues in SH-SY5Y Cells

Parameter Assessed Observation Reference
Cytotoxicity Complete cytotoxicity curves obtained after 24h incubation. nih.gov
Intracellular Glutathione Significant decrease in total glutathione content. nih.gov
Intracellular Calcium (Ca2+) Significant increase in free Ca2+ levels. nih.govresearchgate.net
Mitochondrial Potential Mitochondrial hyperpolarization observed. nih.govscispace.com
ATP Levels Remained unchanged. nih.gov
Cell Death Mode Predominantly early apoptosis. nih.gov

To confirm that a compound interacts with its intended molecular target within a cellular context, specific target engagement assays are crucial. Studies indicate that many piperazine-based compounds act as substrates for dopaminergic and serotonergic receptors and transporters in the brain nih.govscispace.com.

A contemporary method to quantify the interaction of a small molecule with its target protein in cells is the Cellular Thermal Shift Assay (CETSA) nih.gov. This assay is based on the principle that the binding of a ligand can alter the thermal stability of its target protein. By subjecting cells treated with the compound to a heat pulse at varying temperatures, it is possible to quantify the amount of intact, soluble target protein, often via immunoblotting. The resulting data can be used to generate a dose-response curve and calculate an EC50 value, which corresponds to the compound's effective concentration for target engagement nih.gov. This technique provides a reliable means to validate and benchmark the binding of newly discovered compounds to their cellular targets nih.gov.

Cellular Permeation and Uptake Studies

For compounds intended to act on the central nervous system, the ability to cross the blood-brain barrier (BBB) and accumulate within cells is a critical determinant of efficacy.

Predicting a compound's ability to penetrate the BBB is a key step in the development of CNS drugs kcl.ac.uk. In vitro models are essential tools for this purpose. These models range from simple artificial membranes to complex cell-based systems. The Parallel Artificial Membrane Permeability Assay (PAMPA) uses an artificial lipid membrane to mimic the BBB and is valued for its simplicity nih.gov.

More sophisticated models utilize immortalized cell lines, such as human brain microvascular endothelial cells (hCMEC/D3), to create a more physiologically relevant barrier nih.gov. These cell-based assays are suitable for medium to high-throughput screening and can provide valuable data on a compound's potential to cross the BBB via passive diffusion or active transport mechanisms kcl.ac.uk. Studies on various piperazine-linked derivatives have indicated that this class of compounds can possess good membrane permeability mdpi.com.

The net intracellular concentration of a drug is determined by the balance between its influx, accumulation, and active removal by efflux pumps. Multidrug resistance (MDR) efflux pumps can significantly reduce the efficacy of a compound by actively transporting it out of the cell nih.gov.

Analogues of 1-{[3-(benzyloxy)phenyl]methyl}piperazine are evaluated for their interaction with these pumps. One such analogue, 1-(1-naphthylmethyl)-piperazine (NMP), has been identified as a putative efflux pump inhibitor (EPI) nih.gov. To assess the activity of such compounds, intracellular accumulation assays are performed, often using a fluorescent substrate like ethidium (B1194527) bromide. The inhibition of efflux pumps by an EPI leads to increased intracellular accumulation of the substrate, which can be measured by fluorometry nih.govnih.gov. Studies have shown that NMP can partially restore the susceptibility of bacteria to certain antibiotics by inhibiting these pumps nih.gov. This demonstrates the importance of evaluating cellular accumulation and efflux to understand a compound's potential as either a substrate or an inhibitor of these critical transporters.

Table 2: Efflux Pump Inhibition Assay Findings for a Piperazine Analogue (NMP)

Assay Method Finding Reference
Antimicrobial Susceptibility MIC reduction in the presence of NMP >4-fold MIC reduction for levofloxacin (B1675101) in >50% of isolates nih.gov

In Vitro Metabolic Stability Studies (e.g., using liver microsomes)

The metabolic stability of a drug candidate is a primary factor influencing its pharmacokinetic profile and ultimate success plos.org. In vitro assays using liver microsomes from different species (e.g., human, mouse, rat) are standard for assessing phase I metabolism, which is largely mediated by cytochrome P450 (CYP) enzymes srce.hr.

In a typical microsomal stability assay, the test compound is incubated with liver microsomes in the presence of an NADPH-regenerating system plos.orgsrce.hr. The concentration of the parent compound is measured over time using analytical techniques like liquid chromatography-mass spectrometry (LC-MS) plos.org. From these data, key parameters such as the in vitro half-life (t1/2) and intrinsic clearance (CLint) are calculated nih.gov.

These studies have shown that piperazine derivatives can suffer from rapid metabolic clearance, exhibiting very short half-lives nih.gov. However, research has also demonstrated that structural modifications can be strategically designed to significantly improve metabolic stability. For instance, guided by metabolite identification and computational modeling, modifications to a series of piperazin-1-ylpyridazines led to a more than 50-fold improvement in in vitro intrinsic clearance nih.gov.

Table 3: Example of Metabolic Stability Improvement in Piperazine Analogues

Compound Attribute Initial Compound Optimized Compound Reference
Structure Prone to rapid metabolism Structurally modified to block metabolic sites nih.gov
MLM Half-life (t1/2) ~2 min ~113 min nih.gov
HLM Half-life (t1/2) ~3 min ~105 min nih.gov

(MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes)

This iterative process of testing and chemical modification is essential for optimizing the metabolic profile of this compound analogues for in vivo applications.

Advanced Research Avenues and Future Perspectives

Design and Synthesis of Novel Analogues with Enhanced Potency and Selectivity

The development of novel analogues of 1-{[3-(benzyloxy)phenyl]methyl}piperazine is a primary avenue for future research, with the goal of enhancing both potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are crucial in this endeavor, systematically modifying the core scaffold to probe the impact of various functional groups on biological activity. researchgate.net Key areas for modification include the benzyloxy and phenyl rings, as well as the piperazine (B1678402) moiety itself.

Strategic modifications could involve:

Substitution on the Phenyl Ring: Introducing electron-donating or electron-withdrawing groups to the phenyl ring can modulate the electronic properties of the molecule, potentially influencing receptor binding affinity and pharmacokinetic properties.

Alterations to the Benzyloxy Group: Replacing the benzyl (B1604629) group with other substituents can impact lipophilicity and steric interactions at the target binding site.

Piperazine Ring Functionalization: Substitution at the N4 position of the piperazine ring is a well-established strategy for altering the pharmacological profile of piperazine-containing compounds. researchgate.net

Modern synthetic methodologies, such as C-H functionalization, offer innovative routes to previously inaccessible analogues, expanding the chemical space available for exploration. mdpi.com The synthesis of a diverse library of analogues will be instrumental in identifying compounds with optimized therapeutic potential.

Exploration of Alternative Therapeutic Applications Based on Broad Piperazine Activity

The piperazine heterocycle is a privileged scaffold in medicinal chemistry, found in drugs with a wide range of therapeutic applications, including antipsychotic, antihistamine, anticancer, and antiviral agents. nih.govresearchgate.net This broad bioactivity suggests that derivatives of this compound could be investigated for a variety of therapeutic uses beyond a single initial target.

Future research could explore the potential of this scaffold in areas such as:

Neurodegenerative Diseases: Given the prevalence of piperazine derivatives in centrally acting agents, exploring their potential as modulators of targets relevant to Alzheimer's or Parkinson's disease is a logical step. jneonatalsurg.comresearchgate.net

Infectious Diseases: The piperazine moiety is present in several antimicrobial and antiparasitic drugs. researchgate.netrsc.org Screening analogues for activity against a panel of pathogens could uncover new anti-infective agents.

Oncology: Numerous anticancer agents incorporate the piperazine ring. researchgate.net Investigating the antiproliferative effects of novel this compound derivatives in various cancer cell lines could lead to the discovery of new oncology drug candidates.

This exploration of diverse therapeutic areas will be guided by high-throughput screening of analogue libraries against a wide range of biological targets.

Development of Multi-Target Directed Ligands Incorporating the this compound Scaffold

The multifactorial nature of many complex diseases, such as neurodegenerative disorders and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). researchgate.net MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and a lower propensity for drug resistance. The this compound scaffold is an attractive starting point for the design of MTDLs due to the inherent versatility of the piperazine ring. jneonatalsurg.com

Rational design strategies can be employed to incorporate pharmacophoric features that confer affinity for multiple, disease-relevant targets. For instance, in the context of Alzheimer's disease, one could design analogues that simultaneously inhibit acetylcholinesterase (AChE) and beta-amyloid (Aβ) aggregation. jneonatalsurg.comresearchgate.net This approach involves the strategic fusion of the this compound core with other known pharmacophores to create hybrid molecules with a dual mode of action.

Therapeutic AreaPotential Targets for MTDLs
Alzheimer's DiseaseAcetylcholinesterase (AChE), Beta-secretase 1 (BACE1), Monoamine oxidase (MAO)
SchizophreniaDopamine D2 receptors, Serotonin (B10506) 5-HT1A and 5-HT2A receptors nih.gov
CancerVarious protein kinases, Histone deacetylases (HDACs)

The successful development of such MTDLs could represent a significant advancement in the treatment of complex, multifactorial diseases.

Application in Chemical Probe Discovery for Elucidating Biological Pathways

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that protein's function in a biological system. The development of potent and selective ligands based on the this compound scaffold could yield valuable chemical probes for elucidating complex biological pathways.

A well-characterized chemical probe derived from this scaffold would possess the following attributes:

High Potency: To elicit a biological response at low concentrations.

High Selectivity: To minimize off-target effects and ensure that any observed biological effect is due to the intended target interaction.

Known Mechanism of Action: A clear understanding of how the probe interacts with its target.

The synthesis of fluorinated analogues of this compound could also lead to the development of novel PET imaging probes for in vivo studies of target engagement and distribution. nih.gov Such probes would be invaluable tools for both basic research and clinical diagnostics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and High-Throughput Screening

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. researchgate.net These computational tools can be applied to accelerate the design and optimization of novel analogues of this compound.

AI and ML can contribute in several ways:

Predictive Modeling: Machine learning algorithms can be trained on existing SAR data to build predictive models for the biological activity and pharmacokinetic properties of virtual compounds. nih.gov This allows for the in silico screening of large virtual libraries, prioritizing the synthesis of the most promising candidates. researchgate.net

De Novo Design: Generative AI models can design entirely new molecules with desired properties, potentially uncovering novel chemical scaffolds that would not be conceived through traditional medicinal chemistry approaches. acm.org

High-Throughput Screening Analysis: AI can be used to analyze the large datasets generated from high-throughput screening campaigns, identifying hit compounds and discerning complex structure-activity relationships.

The use of AI and ML has the potential to significantly reduce the time and cost associated with the discovery and development of new drugs based on the this compound scaffold. nih.gov

Mechanistic Studies on Long-Term Target Engagement in Complex Biological Systems

Understanding the long-term effects of a compound's interaction with its biological target is crucial for predicting its therapeutic efficacy and potential for adverse effects. Future research should focus on detailed mechanistic studies of promising this compound analogues to elucidate their long-term target engagement in complex biological systems.

These studies could involve a variety of advanced techniques, including:

Cellular Target Engagement Assays: To confirm that the compound interacts with its intended target in a cellular context.

Proteomics and Metabolomics: To investigate the downstream effects of target modulation on cellular pathways and networks.

In Vivo Pharmacodynamic Studies: To correlate target engagement with physiological and behavioral outcomes in animal models of disease.

A thorough understanding of the long-term mechanistic consequences of target engagement will be essential for the successful clinical translation of any therapeutic candidates derived from the this compound scaffold.

Q & A

Q. Methodological Considerations :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilic substitution efficiency .
  • Catalysts : Palladium on carbon (Pd/C) or diisopropylethylamine (DIPEA) improves coupling reactions .
  • Temperature : Reflux conditions (70–100°C) are critical for complete conversion .

Q. Table 1: Comparative Yields Under Different Conditions

StepSolventCatalystTemp (°C)Yield (%)Reference
BrominationDCMFeBr₃2565
EsterificationDMFK₂CO₃8078
CouplingEthanolPd/C7085

Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Basic Research Question
Structural validation requires a combination of techniques:

  • NMR Spectroscopy :
    • ¹H NMR : Signals at δ 3.5–4.0 ppm confirm piperazine methylene protons; δ 7.2–7.5 ppm indicates benzyloxy aromatic protons .
    • ¹³C NMR : Carbonyl peaks (~170 ppm) verify ester linkages .
  • Mass Spectrometry (GC-MS/HRMS) : Molecular ion peaks (e.g., m/z 365.3) confirm molecular weight .
  • HPLC : Purity >95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced Tip : Discrepancies in melting points or retention times may indicate stereoisomerism; chiral chromatography (e.g., SFC) resolves enantiomers .

How can researchers optimize reaction conditions to mitigate byproduct formation in piperazine derivatives?

Advanced Research Question
Byproducts often arise from incomplete substitution or oxidation. Strategies include:

  • Stoichiometric Control : Excess piperazine (1.2–1.5 eq) ensures complete coupling .
  • Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates (e.g., nitro groups) .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes unreacted starting materials .

Case Study : In fluorobenzylpiperazine synthesis, reducing reaction time from 24h to 12h decreased dimerization by 30% .

What analytical approaches resolve contradictions in reported biological activities of piperazine derivatives?

Advanced Research Question
Conflicting bioactivity data (e.g., antimicrobial vs. inactivity) may stem from:

  • Structural Analogues : Subtle differences (e.g., nitro vs. amino groups) alter receptor binding .
  • Assay Variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) .

Q. Methodological Answer :

Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values).

Molecular Docking : Predict interactions with targets (e.g., tyrosine kinases) using software like AutoDock .

Metabolic Stability Tests : Liver microsome assays identify rapid degradation as a false-negative cause .

How can computational modeling guide the design of this compound derivatives with enhanced selectivity?

Advanced Research Question

  • QSAR Studies : Correlate substituent electronegativity with biological activity (e.g., fluorobenzyl groups improve BBB penetration) .
  • Pharmacophore Mapping : Identify critical hydrogen-bond acceptors (e.g., piperazine nitrogen) for target engagement .

Q. Table 2: Key Computational Parameters

ParameterTool/SoftwareApplicationReference
LogP CalculationChemDrawPredict lipophilicity
Docking ScoreAutoDock VinaTarget binding affinity
ADMET PredictionSwissADMEToxicity and bioavailability

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.